molecular formula C17H14FN3O2S B2912353 N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 872703-97-4

N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2912353
CAS RN: 872703-97-4
M. Wt: 343.38
InChI Key: POOIEVZFQORFGV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide, also known as FPTA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FPTA has shown promising results in inhibiting the activity of certain enzymes, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide works by binding to the active site of the enzyme and preventing it from carrying out its normal function. In the case of USP14 and UCH-L1, N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide binds to a cysteine residue in the active site of the enzyme, preventing it from carrying out its deubiquitination activity.
Biochemical and Physiological Effects:
The inhibition of USP14 and UCH-L1 by N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has been shown to have various biochemical and physiological effects. For example, N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has been shown to increase the levels of ubiquitinated proteins in cells, which can lead to the degradation of misfolded or damaged proteins. N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is its specificity for certain enzymes, which makes it a valuable tool for studying their biological functions. However, N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide also has some limitations. For example, it may not be effective against all enzymes, and its effects may be dependent on the cell type and experimental conditions.

Future Directions

There are many potential future directions for research involving N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide. One area of interest is in the development of N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is in the study of the role of USP14 and UCH-L1 in various biological processes, which could lead to a better understanding of these processes and the development of new treatments. Additionally, further research is needed to fully understand the limitations and potential side effects of N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide, as well as its potential use in combination with other drugs.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide involves the reaction of 4-fluorobenzylamine with 6-(furan-2-yl)pyridazin-3-yl thioacetic acid in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain pure N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide.

Scientific Research Applications

N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has been extensively studied for its potential use in various scientific research applications. One of the main applications of N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide is in the study of enzyme activity. N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide has been shown to inhibit the activity of various enzymes, including the ubiquitin-specific protease 14 (USP14) and the deubiquitinase (DUB) UCH-L1. By inhibiting these enzymes, N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide can help researchers better understand the biological processes that they are involved in.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-5-3-12(4-6-13)10-19-16(22)11-24-17-8-7-14(20-21-17)15-2-1-9-23-15/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOIEVZFQORFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

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